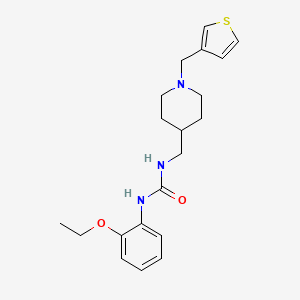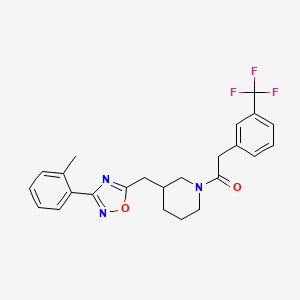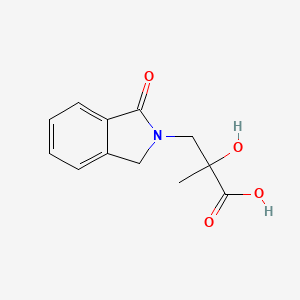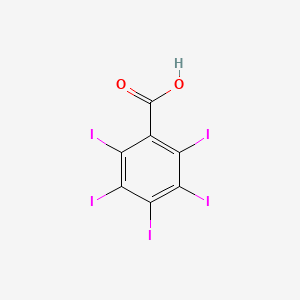![molecular formula C21H22ClN3O4S B2542460 8-((4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one CAS No. 2034578-74-8](/img/structure/B2542460.png)
8-((4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-((4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one is a complex organic compound characterized by its intricate molecular structure. This compound showcases potential in various research fields, owing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps of organic reactions. Initial steps might include the formation of intermediates such as pyrrolo[3,2,1-ij]quinoline derivatives through cyclization reactions. Following this, functional groups like sulfonyl and piperidine are introduced via nucleophilic substitution and other similar reactions under controlled conditions involving appropriate solvents and catalysts.
Industrial Production Methods
Industrial production could utilize large-scale synthesis involving continuous flow reactors to maintain precise control over reaction conditions. Methods such as microwave-assisted synthesis or green chemistry approaches may be adopted to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
This compound typically undergoes:
Oxidation: : leading to the formation of sulfoxide or sulfone derivatives.
Reduction: : reducing the sulfonyl group to thiol or sulfide.
Substitution Reactions: : particularly nucleophilic substitutions due to the presence of the halide and piperidine groups.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. These reactions are conducted under controlled temperatures and pressures in an inert atmosphere.
Major Products
Major products from these reactions vary based on the type of reaction, leading to derivatives with different functional groups that can be further studied for their properties.
Scientific Research Applications
This compound finds applications in:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Potential use in studying enzyme interactions or as a biochemical probe.
Medicine: : Possible therapeutic implications due to its unique pharmacophore.
Industry: : In the development of specialty chemicals or materials.
Mechanism of Action
The compound interacts with molecular targets through mechanisms such as:
Binding to enzymes or receptors: , leading to inhibition or activation.
Modulation of biochemical pathways: : impacting cellular functions. The exact mechanism depends on its structural analogs and target interactions which are studied through in vitro and in vivo experiments.
Comparison with Similar Compounds
Similar Compounds
Compounds such as 3-chloropyridin-4-yl derivatives, piperidin-1-yl sulfonamides, and other pyrroloquinoline compounds share structural similarities but differ in functional groups and overall molecular architecture.
Uniqueness
The uniqueness lies in its multi-functional scaffold, allowing diverse chemical modifications and broad-spectrum applications, unlike some of its simpler analogs which might be limited in scope.
By studying and harnessing the properties of 8-((4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one, researchers continue to explore new frontiers in chemical, biological, and industrial domains.
Properties
IUPAC Name |
6-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O4S/c22-18-13-23-7-3-19(18)29-16-5-8-24(9-6-16)30(27,28)17-11-14-1-2-20(26)25-10-4-15(12-17)21(14)25/h3,7,11-13,16H,1-2,4-6,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJKIXIJBXUDQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)S(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7-methyl-2-thiazolo[4,5-g][1,3]benzothiazolyl)propanamide](/img/structure/B2542379.png)


![N-(4-methylphenyl)-1-[2-(morpholin-4-yl)-2-oxoethyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2542385.png)

![2-[1-(1H-imidazole-4-carbonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2542388.png)


![5-(pyrazine-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2542396.png)

![{[3-(3-Pyridinyl)-5-isoxazolyl]methyl}amine dihydrochloride](/img/structure/B2542398.png)

![5-(5,6-dimethylpyrimidin-4-yl)-N-(4-ethoxyphenyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B2542400.png)
